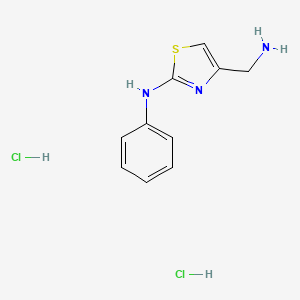

(4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride

CAS No.: 2097068-46-5

Cat. No.: VC11658955

Molecular Formula: C10H13Cl2N3S

Molecular Weight: 278.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097068-46-5 |

|---|---|

| Molecular Formula | C10H13Cl2N3S |

| Molecular Weight | 278.20 g/mol |

| IUPAC Name | 4-(aminomethyl)-N-phenyl-1,3-thiazol-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H11N3S.2ClH/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H |

| Standard InChI Key | UEVHYWJJFDMYID-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)CN.Cl.Cl |

| Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)CN.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The molecular formula of (4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride is C₁₀H₁₃Cl₂N₃S, with a molecular weight of 290.21 g/mol. The IUPAC name is [4-(aminomethyl)-1,3-thiazol-2-yl]phenylamine dihydrochloride, reflecting its two protonated amine groups bound to hydrochloric acid .

Key Structural Features:

-

Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

-

Aminomethyl substituent: A -CH₂NH₂ group attached to the thiazole ring at position 4.

-

Phenylamine group: A benzene ring linked to the thiazole via an amine group at position 2.

Physical and Chemical Properties

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of thiazole derivatives typically involves cyclization or coupling reactions. For (4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride, a plausible route includes:

-

Thiazole Ring Formation:

-

Aminomethylation:

-

Coupling with Phenylamine:

-

Salt Formation:

Example Protocol (Adapted from ):

-

Step 1: Protect the primary amine of 4-(chloromethyl)thiazol-2-amine using Boc anhydride.

-

Step 2: Couple with phenylamine derivatives under basic conditions (NaH or K₂CO₃).

-

Step 3: Deprotect the Boc group using HCl in 1,4-dioxane.

-

Step 4: Precipitate the dihydrochloride salt via acidification.

Pharmacological and Industrial Applications

Antibacterial Activity

Thiazole derivatives are known for their antibacterial properties. In a study on structurally similar compounds, 4-(alkoxymethyl)thiazol-2-amine derivatives exhibited inhibitory effects against Staphylococcus aureus (MRSA), with MIC values ranging from 2–16 μg/mL . The aminomethyl group enhances membrane permeability, potentiating activity against Gram-positive pathogens .

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume